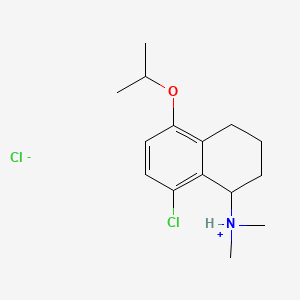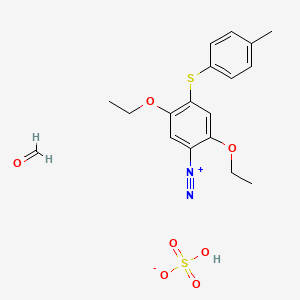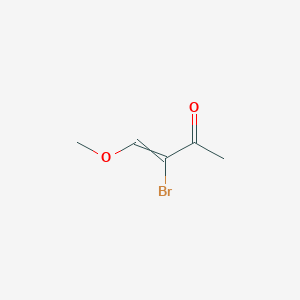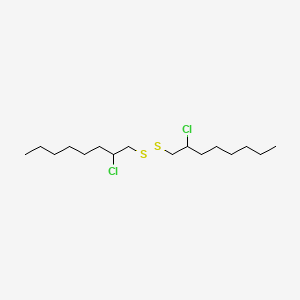
Disulfide, bis(2-chlorooctyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis(2-chlorooctyl) is an organic compound with the molecular formula C16H32Cl2S2 It is a disulfide derivative, characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a 2-chlorooctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-chlorooctyl) typically involves the reaction of 2-chlorooctyl thiol with an oxidizing agent. One common method is the oxidative coupling of thiols, where two molecules of 2-chlorooctyl thiol are oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine, hydrogen peroxide, or air in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of disulfide, bis(2-chlorooctyl) may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of thiourea and elemental sulfur as reagents, followed by purification steps to isolate the desired disulfide product .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis(2-chlorooctyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The chlorine atoms in the 2-chlorooctyl groups can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and air.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles for Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-chlorooctyl thiol.
Substitution: Various substituted 2-chlorooctyl derivatives.
Applications De Recherche Scientifique
Disulfide, bis(2-chlorooctyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stabilization, as disulfide bonds play a crucial role in the structural integrity of proteins.
Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under specific conditions to release therapeutic agents.
Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages .
Mécanisme D'action
The mechanism of action of disulfide, bis(2-chlorooctyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds contribute to the stabilization of protein structures by forming covalent links between cysteine residues. The cleavage of these bonds can be triggered by reducing agents, leading to conformational changes in proteins and the release of bound molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.
Disulfide, bis(2-chlorobutyl): Another disulfide derivative with different alkyl chain length.
Disulfide, bis(2-chloropropyl): A related compound with even shorter alkyl chains
Uniqueness
Disulfide, bis(2-chlorooctyl) is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or steric properties .
Propriétés
Numéro CAS |
70776-26-0 |
|---|---|
Formule moléculaire |
C16H32Cl2S2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-chloro-1-(2-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c1-3-5-7-9-11-15(17)13-19-20-14-16(18)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
XVSUBHTWVKBFEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CSSCC(CCCCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


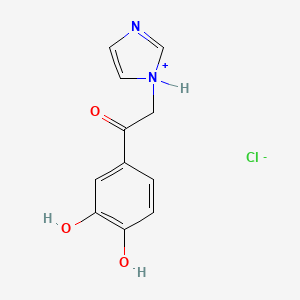
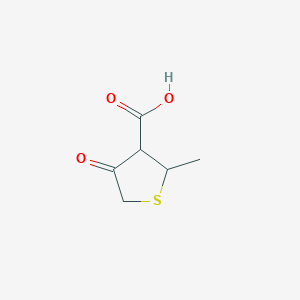

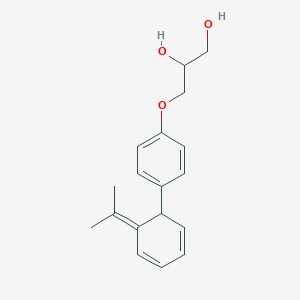

![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
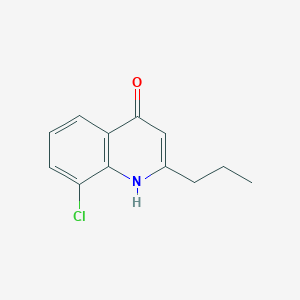
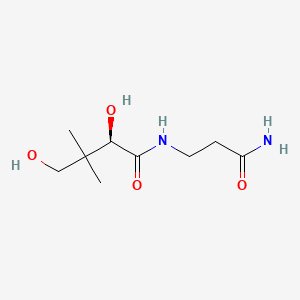
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
